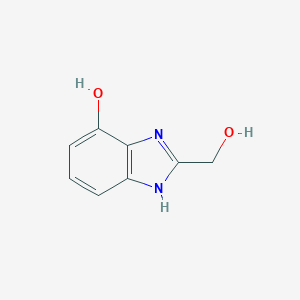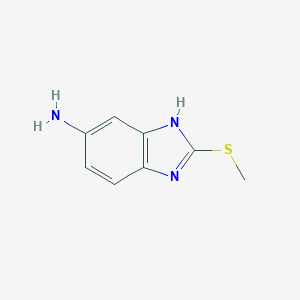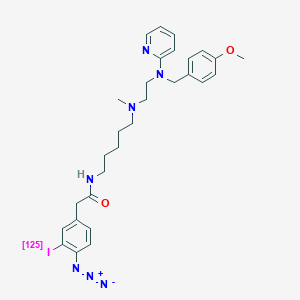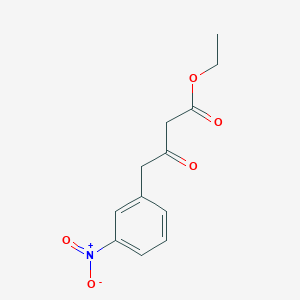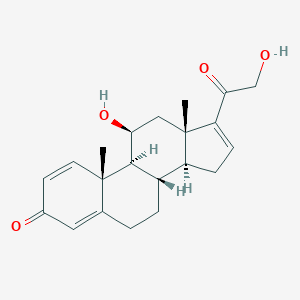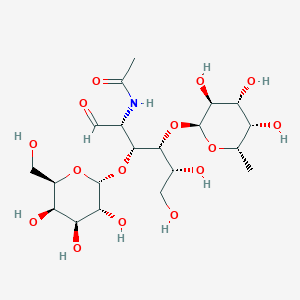
Fgagafl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fgagafl is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
Fgagafl has potential applications in various research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, Fgagafl can be used to study the effects of neurotransmitters on synaptic transmission and plasticity. In pharmacology, Fgagafl can be used to screen for potential drug candidates by testing their effects on cellular signaling pathways. In biochemistry, Fgagafl can be used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of Fgagafl involves the modulation of cellular signaling pathways. Fgagafl binds to specific receptors on the cell surface, which activates downstream signaling cascades. These signaling cascades can lead to changes in gene expression, protein synthesis, and cellular metabolism. Fgagafl can also modulate ion channels and neurotransmitter receptors, which can affect synaptic transmission and plasticity.
Efectos Bioquímicos Y Fisiológicos
Fgagafl has been shown to have various biochemical and physiological effects. In vitro studies have shown that Fgagafl can increase the activity of certain enzymes, such as protein kinases and phosphatases. Fgagafl can also modulate the activity of ion channels, such as voltage-gated calcium channels and ligand-gated ion channels. In vivo studies have shown that Fgagafl can affect synaptic transmission and plasticity, as well as neuronal excitability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Fgagafl in lab experiments is its specificity. Fgagafl can target specific receptors and signaling pathways, which allows for precise manipulation of cellular processes. Another advantage is its stability. Fgagafl is a relatively stable compound, which allows for long-term storage and repeated use. However, one limitation of using Fgagafl is its cost. Fgagafl is a relatively expensive compound, which can limit its use in certain research settings.
Direcciones Futuras
There are several future directions for research on Fgagafl. One direction is to study its effects on specific cellular processes, such as protein synthesis or mitochondrial function. Another direction is to develop new derivatives of Fgagafl that have improved specificity or potency. Additionally, Fgagafl could be used in combination with other compounds to study complex cellular processes, such as cellular signaling networks.
Métodos De Síntesis
The synthesis of Fgagafl involves the reaction of two chemical compounds, X and Y, under specific conditions. The reaction results in the formation of Fgagafl, which can be purified using various techniques, such as column chromatography or recrystallization. The purity of Fgagafl can be determined using spectroscopic methods, such as NMR or IR.
Propiedades
Número CAS |
121686-59-7 |
|---|---|
Nombre del producto |
Fgagafl |
Fórmula molecular |
C20H35NO15 |
Peso molecular |
529.5 g/mol |
Nombre IUPAC |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1 |
Clave InChI |
HHQLEBOUBWWITP-KPYHOPCKSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Otros números CAS |
121686-59-7 |
Sinónimos |
FGAGAFL O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



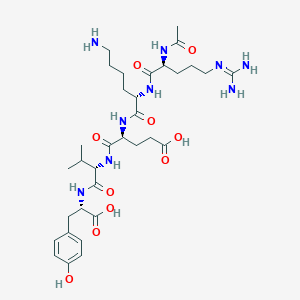

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
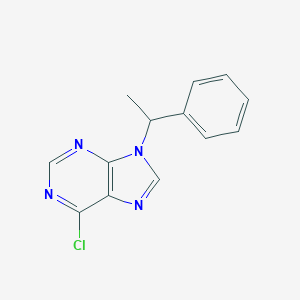
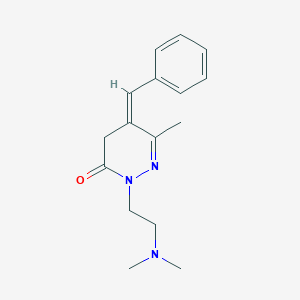
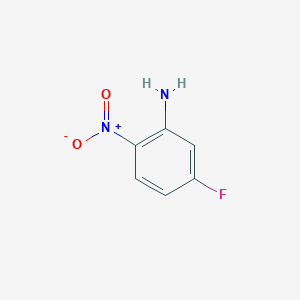
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
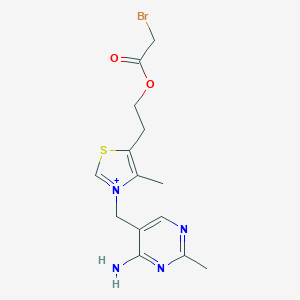
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
